molecular formula C9H12N2O2 B1396116 (2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester CAS No. 1300019-71-9

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester

Cat. No. B1396116
CAS RN: 1300019-71-9
M. Wt: 180.2 g/mol
InChI Key: KLFBNWSMVXMHOS-HTKRNXBHSA-N
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Description

“(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The IUPAC name for this compound is ethyl (2Z,4E)-5-amino-2-cyano-3-methyl-2,4-pentadienoate .

Physical and Chemical Properties The compound is stored at room temperature . The InChI code for this compound is 1S/C9H12N2O2/c1-3-13-9(12)8(6-11)7(2)4-5-10/h4-5H,3,10H2,1-2H3/b5-4+,8-7- .

Scientific Research Applications

Catalysis and Synthesis

  • The compound has been investigated in the context of asymmetric cyclodimerization reactions catalyzed by a nickel complex system, achieving significant conversion rates and enantiomeric excess (Masotti et al., 2010).
  • It is also used in the highly selective synthesis of conjugated dienoic and trienoic esters through palladium-catalyzed cross-coupling processes, demonstrating its versatility in organic synthesis (Wang et al., 2011).

Biomedical Applications

  • The compound has shown potential in the synthesis of piperine analogs that act as inhibitors of the multidrug efflux pump in Staphylococcus aureus, indicating its utility in developing antibacterial agents (Chopra et al., 2019).

Organic Chemistry and Chemical Reactions

  • It is involved in unique chemical reactions, such as acylative C–C single-bond cleavage and self-cyclization under specific conditions, contributing to the understanding of reaction mechanisms in organic chemistry (Kuroda et al., 1996).
  • The compound is also instrumental in the synthesis of phenylpentadienoic acid derivatives, expanding the repertoire of organic synthesis techniques (Potterat et al., 1994).

Plant Biology and Agriculture

  • In plant biology, derivatives of this compound have been identified as inhibitors of root gravitropism, providing insights into plant growth regulation mechanisms (Shindo et al., 2020).
  • It also appears in studies related to the production of phytotoxic compounds by fungal pathogens, which has implications for biocontrol in agriculture (Masi et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H320, and H335 . The precautionary statements are P261, P302+P352, P280, and P305 +P351+P338 .

properties

IUPAC Name

ethyl (2Z,4E)-5-amino-2-cyano-3-methylpenta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)8(6-11)7(2)4-5-10/h4-5H,3,10H2,1-2H3/b5-4+,8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBNWSMVXMHOS-HTKRNXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C=CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\C=C\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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